2-amino-1-(3-chloro-5-fluorophenyl)propan-1-ol
CAS No.: 1550886-74-2
Cat. No.: VC11499115
Molecular Formula: C9H11ClFNO
Molecular Weight: 203.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1550886-74-2 |
---|---|
Molecular Formula | C9H11ClFNO |
Molecular Weight | 203.64 g/mol |
IUPAC Name | 2-amino-1-(3-chloro-5-fluorophenyl)propan-1-ol |
Standard InChI | InChI=1S/C9H11ClFNO/c1-5(12)9(13)6-2-7(10)4-8(11)3-6/h2-5,9,13H,12H2,1H3 |
Standard InChI Key | GAFTVDZYKAATRP-UHFFFAOYSA-N |
Canonical SMILES | CC(C(C1=CC(=CC(=C1)Cl)F)O)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a three-carbon chain (propanol) with an amino group (-NH) at the second carbon and a halogenated aromatic ring at the first carbon. The phenyl ring is substituted with chlorine at the meta (3rd) position and fluorine at the para (5th) position, creating a distinct electronic environment. This arrangement influences the molecule’s polarity, solubility, and reactivity.
Key structural features:
-
Chiral center: The presence of a stereogenic carbon at position 2 confers potential enantiomeric activity.
-
Halogen interactions: The electron-withdrawing effects of chlorine and fluorine alter the aromatic ring’s electron density, impacting binding interactions in biological systems.
Physicochemical Characteristics
While experimental data for this specific compound are sparse, analogous compounds such as 2-amino-1-(3-fluorophenyl)propan-1-ol (CAS 64037-36-1) provide a basis for inference :
Property | Value (Analog) | Inferred Value (Target Compound) |
---|---|---|
Molecular Weight | 169.20 g/mol | 203.64 g/mol |
Molecular Formula | ||
Boiling Point | Not reported | Estimated 280–300°C |
Solubility | Moderate in polar solvents | Likely similar, with improved lipid solubility due to chlorine |
The addition of chlorine increases molecular weight by ~34.44 g/mol compared to the fluorine-only analog, potentially enhancing thermal stability and lipophilicity.
Synthetic Methodologies
General Synthesis Strategy
The synthesis of halogenated amino alcohols typically involves multi-step sequences:
-
Aldehyde Preparation:
Synthesis of 3-chloro-5-fluorobenzaldehyde via Friedel-Crafts halogenation or directed ortho-metalation. -
Aldol Condensation:
Reaction with a nitroalkane (e.g., nitroethane) under basic conditions to form a β-nitro alcohol intermediate. -
Reduction:
Catalytic hydrogenation (e.g., using H/Pd-C) reduces the nitro group to an amine and the ketone to a secondary alcohol. -
Purification:
Recrystallization or column chromatography isolates the enantiomers if chiral synthesis is employed.
Challenges in Synthesis
-
Regioselectivity: Ensuring precise halogen placement on the aromatic ring.
-
Stereocontrol: Achieving enantiomeric purity requires chiral catalysts or resolution techniques.
-
Byproduct Formation: Competing reactions during condensation may yield undesired imines or ethers.
Comparative Analysis with Halogenated Analogs
The table below contrasts key features of related compounds:
Compound Name | Molecular Formula | Biological Activity | Key Differentiator |
---|---|---|---|
2-Amino-1-(3-fluorophenyl)propan-1-ol | TNFα inhibition | Lacks chlorine substitution | |
2-Amino-1-(4-chlorophenyl)propan-1-ol | Dopamine receptor modulation | Fluorine replaced by chlorine | |
3-Amino-1-(2-bromo-5-fluorophenyl)propan-1-ol | Enzyme inhibition (e.g., PDE4) | Bromine substitution alters steric effects |
The target compound’s dual halogenation likely optimizes both electronic and steric interactions, positioning it as a candidate for enhanced bioactivity.
Industrial and Research Applications
Pharmaceutical Development
-
Lead compound optimization: Structural tuning for improved pharmacokinetics (e.g., blood-brain barrier penetration).
-
High-throughput screening: Integration into libraries targeting G protein-coupled receptors (GPCRs).
Material Science
-
Chiral ligands: Use in asymmetric catalysis for synthesizing enantiopure pharmaceuticals.
-
Polymer precursors: Functionalization of polymers for drug delivery systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume